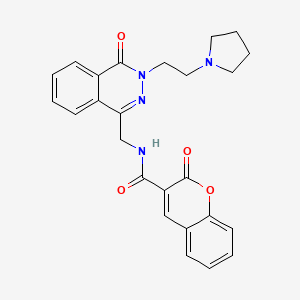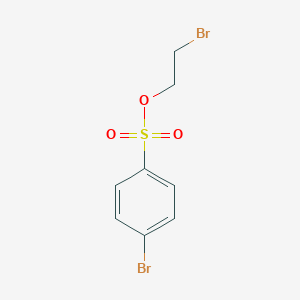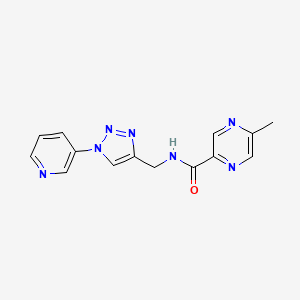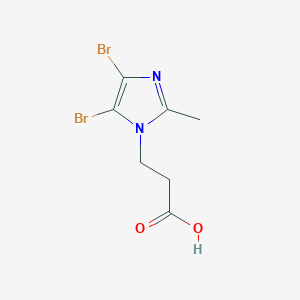
2-oxo-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide is an intriguing compound at the intersection of various scientific disciplines. It integrates multiple functional groups, hinting at a wide range of reactivity and potential applications. This compound is of particular interest due to its structural complexity and the possibility of it possessing significant bioactivity, making it a subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be achieved through a multi-step organic reaction pathway. One common route involves:
Formation of the 2H-chromene core: : This can be synthesized from ortho-hydroxybenzaldehyde and an active methylene compound through a Knoevenagel condensation, followed by cyclization.
Introduction of the dihydrophthalazin moiety: : The dihydrophthalazin segment can be synthesized via condensation of phthalic hydrazide with ethyl acetoacetate.
Attachment of the pyrrolidine ring: : This involves N-alkylation with 2-bromoethylamine hydrobromide.
Final assembly: : Coupling of the synthesized dihydrophthalazin intermediate with the 2H-chromene scaffold through amide bond formation, using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Scalability to industrial production involves optimization of reaction conditions, solvents, and purification methods to ensure yield and purity. Flow chemistry techniques, continuous stir tank reactors, and microwave-assisted synthesis can be utilized to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring and the chromene moiety.
Reduction: : Reduction of the keto groups to alcohols can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : The chromene and dihydrophthalazin cores offer sites for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or mCPBA (meta-chloroperoxybenzoic acid).
Reduction: : Sodium borohydride in methanol or lithium aluminum hydride in dry ether.
Substitution: : Nucleophilic substitution can be facilitated by using bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: : Formation of corresponding oxides.
Reduction: : Alcohol derivatives.
Substitution: : Functionalized derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Functional Group Transformations: : Study of its reactivity and functional group transformations under various conditions.
Biology
Biological Probing: : Used as a probe to study enzyme interactions and metabolic pathways due to its complex structure.
Medicine
Pharmacological Potential: : Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting specific proteins or pathways in diseases.
Industry
Material Science:
Wirkmechanismus
The compound’s mechanism of action could involve interactions with specific proteins or enzymes, likely through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influenced by its diverse functional groups. It may also interact with biological membranes, affecting cellular processes. The exact molecular targets and pathways would depend on the specific context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-oxo-N-((4-oxo-3-(2-aminoethyl)-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide
N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide
Uniqueness
What sets 2-oxo-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide apart is the specific arrangement and combination of functional groups, offering unique reactivity profiles and interaction potentials. Its structure allows for diverse modifications, enhancing its application spectrum across multiple scientific fields.
This compound’s distinctiveness lies in its structural framework, providing a valuable scaffold for further development and research.
Eigenschaften
IUPAC Name |
2-oxo-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c30-23(20-15-17-7-1-4-10-22(17)33-25(20)32)26-16-21-18-8-2-3-9-19(18)24(31)29(27-21)14-13-28-11-5-6-12-28/h1-4,7-10,15H,5-6,11-14,16H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJXRPWNQRBONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine](/img/structure/B2880487.png)
![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2880488.png)
![8-(4-chlorophenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2880489.png)

![Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate](/img/structure/B2880492.png)


![(Z)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2880496.png)
![5-Bromo-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]furan-2-carboxamide](/img/structure/B2880497.png)

![1-(3,4-Dichlorophenyl)-2-(2-(diethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2880499.png)
